Methyl 3-(2-methylphenyl)-1,2-oxazole-5-carboxylate
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Overview
Description
Methyl 3-(2-methylphenyl)-1,2-oxazole-5-carboxylate is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methyl group attached to the phenyl ring and a carboxylate ester group at the 5-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methylphenyl)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylbenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to the oxazole ring in the presence of a dehydrating agent such as phosphorus oxychloride. The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methylphenyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenyl ring and oxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
Methyl 3-(2-methylphenyl)-1,2-oxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methylphenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate
- Methyl 3-(2-fluorophenyl)-1,2-oxazole-5-carboxylate
- Methyl 3-(2-bromophenyl)-1,2-oxazole-5-carboxylate
Uniqueness
Methyl 3-(2-methylphenyl)-1,2-oxazole-5-carboxylate is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall properties compared to similar compounds.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 3-(2-methylphenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-8-5-3-4-6-9(8)10-7-11(16-13-10)12(14)15-2/h3-7H,1-2H3 |
InChI Key |
WQHONNZEEONLAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2)C(=O)OC |
Origin of Product |
United States |
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